molecular formula C6H6N4 B11923872 7aH-imidazo[4,5-b]pyridin-7-amine

7aH-imidazo[4,5-b]pyridin-7-amine

Cat. No.: B11923872
M. Wt: 134.14 g/mol
InChI Key: GFBKBWPWIVWBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7aH-Imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C6H6N4. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of an imidazole ring fused with a pyridine ring, making it a versatile scaffold in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 7aH-Imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.

    Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.

    Imidazo[1,2-a]pyridine: Known for its use in sedative-hypnotic drugs like zolpidem.

Uniqueness: 7aH-Imidazo[4,5-b]pyridin-7-amine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct biological activities and chemical reactivity. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .

Biological Activity

7aH-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₄
  • Molecular Weight : 134.14 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=C(C2C(=NC=N2)N=C1)N

The compound features an imidazole ring fused with a pyridine ring, which contributes to its unique biological properties. Its structure allows for various substitutions that can enhance or modify its activity.

This compound has been identified as a GABA A receptor positive allosteric modulator , which enhances the inhibitory effects of GABA in the central nervous system. This mechanism underpins its potential use in treating anxiety and other neurological disorders. Additionally, it has been explored for its role as a proton pump inhibitor and an aromatase inhibitor, suggesting a broad spectrum of pharmacological applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (μM)
10LN-229 (glioblastoma)0.4
14HCT-116 (colorectal carcinoma)0.7
16DND-41 (acute lymphoblastic leukemia)11.9

These results indicate that certain derivatives can effectively inhibit cancer cell proliferation, with some compounds showing selectivity towards specific cancer types .

Antimicrobial Activity

While the primary focus has been on anticancer properties, there are indications that some derivatives possess antimicrobial activity. For example, compound 14 showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study evaluated various imidazo[4,5-b]pyridine derivatives for their antiproliferative activities across multiple human cancer cell lines. The findings highlighted that structural modifications significantly affected their potency and selectivity against different cancer types .
  • GABA A Modulation : Research investigating the compound's role as a GABA A receptor modulator revealed that it could enhance GABAergic transmission, suggesting potential therapeutic applications in anxiety disorders and epilepsy.
  • Comparative Analysis : A comparative study of similar compounds indicated that the unique nitrogen arrangement in this compound contributes to its distinct biological activities compared to other imidazopyridines. For instance:
Compound NameStructural FeaturesBiological Activity
1H-Imidazo[4,5-b]pyridin-3-amineAmine at the 3-positionAntimicrobial properties
Imidazo[1,2-a]pyridineDifferent ring fusionAnticancer activity

This table illustrates how variations in structure can lead to differing biological effects, emphasizing the importance of molecular design in drug development .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

7aH-imidazo[4,5-b]pyridin-7-amine

InChI

InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3,5H,7H2

InChI Key

GFBKBWPWIVWBNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=NC=N2)N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.